molecular formula C13H15N3O2 B10908338 4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid

4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908338
M. Wt: 245.28 g/mol
InChI Key: BVJHUMGDMWDJSY-UHFFFAOYSA-N
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Description

4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a benzylamino group, an ethyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclization of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

    Introduction of the Benzylamino Group: The benzylamino group can be introduced via nucleophilic substitution reactions where a benzylamine reacts with a suitable leaving group on the pyrazole ring.

    Ethylation: The ethyl group can be introduced through alkylation reactions using ethyl halides in the presence of a base.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under high pressure and temperature conditions.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used in substitution reactions.

    Esterification: Acid catalysts like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) are used in esterification reactions.

Major Products

The major products formed from these reactions include various substituted pyrazoles, esters, alcohols, and aldehydes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylamino group can form hydrogen bonds or hydrophobic interactions with target proteins, while the carboxylic acid group can participate in ionic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzylamino)-1-methyl-1H-pyrazole-3-carboxylic acid
  • 4-(Benzylamino)-1-ethyl-1H-pyrazole-5-carboxylic acid
  • 4-(Phenylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid

Uniqueness

4-(Benzylamino)-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylamino group enhances its ability to interact with biological targets, while the ethyl and carboxylic acid groups contribute to its solubility and reactivity.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

4-(benzylamino)-1-ethylpyrazole-3-carboxylic acid

InChI

InChI=1S/C13H15N3O2/c1-2-16-9-11(12(15-16)13(17)18)14-8-10-6-4-3-5-7-10/h3-7,9,14H,2,8H2,1H3,(H,17,18)

InChI Key

BVJHUMGDMWDJSY-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)C(=O)O)NCC2=CC=CC=C2

Origin of Product

United States

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